![molecular formula C19H24N4O2S B2985697 2-Ethyl-5-((4-ethylphenyl)(morpholino)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 898346-32-2](/img/structure/B2985697.png)
2-Ethyl-5-((4-ethylphenyl)(morpholino)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
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Description
Synthesis Analysis
The synthesis of similar compounds like thiazolopyrimidine derivatives involves three-component condensations of ethyl acetoacetate with 1,3-thiazol-2-amine and aromatic aldehydes in isopropyl alcohol at 20°C under ultrasonic activation . The structure of the isolated compounds was determined by one- and two-dimensional NMR and IR spectroscopy .Chemical Reactions Analysis
The chemical reactions involving similar compounds like thiazolopyrimidine derivatives depend on the position and nature of substituents in the aldehyde component . The reactions were carried out with equimolar amounts of the reactants in isopropyl alcohol at 20°C under ultrasonic irradiation .Scientific Research Applications
Antimicrobial Activities
The synthesis of new triazole derivatives, including morpholine moieties, has been investigated for antimicrobial properties. Studies have shown that some compounds exhibit good to moderate activities against test microorganisms, highlighting the potential of such compounds in developing new antimicrobial agents (Sahin, Bayrak, Demirbaş, Demirbas, & Karaoglu, 2012).
Anti-inflammatory and Analgesic Activities
Research into the synthesis of triazole, triazolothiadiazole, and triazolothiadiazine derivatives has explored their anti-inflammatory and analgesic properties. Some of these newly synthesized compounds showed significant inhibition against strains tested, indicating their potential as effective anti-inflammatory and analgesic agents (Swamy, Basappa, Priya, Prabhuswamy, Doreswamy, Prasad, & Rangappa, 2006).
Neuroprotective and Antianoxic Activities
Certain 2-aminothiazoles and 2-thiazolecarboxamides possessing nitrogenous basic moieties have been prepared and evaluated for their anti-anoxic activity, offering insights into their neuroprotective potential. These studies provide a basis for further exploration of such compounds in neuroprotective therapies (Ohkubo, Kuno, Nakanishi, & Takasugi, 1995).
Synthesis and Characterization of New Compounds
The synthesis and characterization of novel compounds with the inclusion of morpholine moieties and their potential biological activities have been a focus of research. This includes the development of methodologies for creating such compounds and evaluating their biological properties, contributing to the broad field of medicinal chemistry (Bayrak, Demirbaş, Karaoglu, & Demirbas, 2009).
properties
IUPAC Name |
2-ethyl-5-[(4-ethylphenyl)-morpholin-4-ylmethyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2S/c1-3-13-5-7-14(8-6-13)16(22-9-11-25-12-10-22)17-18(24)23-19(26-17)20-15(4-2)21-23/h5-8,16,24H,3-4,9-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMBVCSZRFGRTRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(C2=C(N3C(=NC(=N3)CC)S2)O)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethyl-5-((4-ethylphenyl)(morpholino)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol |
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